PACAP-38 (31-38), human, mouse, rat

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

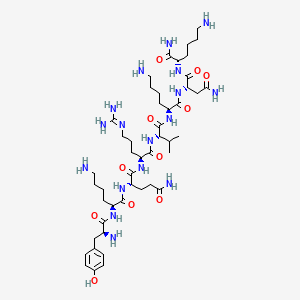

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]pentanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H83N17O11/c1-26(2)38(46(75)62-32(12-5-8-22-50)42(71)63-35(25-37(53)67)45(74)58-30(39(54)68)10-3-6-20-48)64-44(73)33(13-9-23-57-47(55)56)60-43(72)34(18-19-36(52)66)61-41(70)31(11-4-7-21-49)59-40(69)29(51)24-27-14-16-28(65)17-15-27/h14-17,26,29-35,38,65H,3-13,18-25,48-51H2,1-2H3,(H2,52,66)(H2,53,67)(H2,54,68)(H,58,74)(H,59,69)(H,60,72)(H,61,70)(H,62,75)(H,63,71)(H,64,73)(H4,55,56,57)/t29-,30-,31-,32-,33-,34-,35-,38-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQRDMBVNVOBLN-MQXDESKPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H83N17O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1062.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanism of Action of PACAP-38 and its C-Terminal Fragment (31-38) in Neurons: A Technical Guide

Abstract

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with significant neurotrophic and neuroprotective functions within the central and peripheral nervous systems. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the actions of PACAP-38 and its C-terminal fragment, PACAP-38 (31-38), in neurons. The primary interaction is with the PAC1 receptor, a G protein-coupled receptor, which triggers a cascade of intracellular signaling pathways. Key pathways include the activation of adenylyl cyclase/protein kinase A (PKA), phospholipase C/protein kinase C (PKC), and the subsequent stimulation of downstream effectors like the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and PI3K/Akt pathways. Concurrently, PACAP robustly modulates intracellular calcium levels. Specifically, the PACAP-38 (31-38) fragment is documented as a PAC1 receptor activator that elevates cytosolic calcium, stimulates ERK phosphorylation, and promotes neuronal proliferation. These integrated signaling networks culminate in diverse functional outcomes, including potent anti-apoptotic effects, promotion of neurite outgrowth, and modulation of synaptic plasticity, underscoring the therapeutic potential of PACAP-based agents for neurodegenerative diseases and neuronal injury.

Introduction

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) was first isolated from the ovine hypothalamus and is a member of the secretin/glucagon/vasoactive intestinal peptide (VIP) superfamily[1][2]. It exists in two primary amidated forms: a 38-amino acid peptide (PACAP-38) and a shorter 27-amino acid version (PACAP-27)[2]. PACAP is widely distributed throughout the nervous system and exerts a wide array of biological functions, playing crucial roles in neuronal development, neuroprotection, and synaptic transmission[3][4][5]. Its expression is notably upregulated at sites of neuronal injury, where it is thought to facilitate regeneration and prevent cell death[3]. This guide offers a detailed technical overview of the neuronal mechanism of action for PACAP-38, with a specific focus on the activities attributed to its C-terminal fragment, PACAP-38 (31-38).

Receptor Interactions

PACAP mediates its effects through three distinct G protein-coupled receptors (GPCRs): the PACAP-preferring receptor (PAC1) and two receptors that bind PACAP and VIP with similar high affinity (VPAC1 and VPAC2)[1][3].

-

PAC1 Receptor: This receptor is considered the primary mediator of PACAP's neurotrophic and neuroprotective effects[3]. It binds PACAP-38 and PACAP-27 with over 1000-fold higher affinity than VIP, making it highly specific[6]. The C-terminal fragment, PACAP-38 (31-38), has been explicitly identified as a PAC1 receptor activator[7][8].

-

VPAC1 and VPAC2 Receptors: These receptors show comparable affinity for both PACAP and VIP. While also present in the nervous system, their roles are often associated with other physiological functions, such as vasodilation[1].

Some evidence suggests that PACAP-38 may also interact with orphan receptors, such as the MrgB3-receptor on meningeal mast cells, a mechanism that appears independent of the classical PAC1/VPAC receptors[9].

Core Signaling Pathways in Neurons

Activation of the PAC1 receptor by PACAP-38 or its (31-38) fragment initiates a complex and integrated network of intracellular signaling cascades. This network allows for a nuanced cellular response depending on the neuronal type, developmental stage, and extracellular context.

G-Protein Coupling and Primary Second Messengers

Upon ligand binding, the PAC1 receptor couples to multiple G proteins, primarily Gαs and Gαq, to generate key second messengers:

-

Adenylyl Cyclase (AC) / cAMP Pathway: Coupling to Gαs activates AC, leading to a robust increase in intracellular cyclic adenosine monophosphate (cAMP)[4][6]. cAMP, in turn, activates Protein Kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac)[3]. This pathway is fundamental to many of PACAP's actions, including gene transcription and modulation of kinase cascades[3][4].

-

Phospholipase C (PLC) / Calcium Pathway: Coupling to Gαq activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[10][11]. IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC)[10]. PACAP-38 (31-38) is a known elevator of cytosolic Ca2+[7][8].

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK/ERK pathway is a critical downstream effector of PACAP signaling, mediating neuronal survival, differentiation, and neurite outgrowth.[4][12] PACAP-38 (31-38) directly induces the phosphorylation of ERK.[7][8] Activation of this pathway is complex and can be triggered by multiple upstream signals:

-

PKA- and Epac-dependent Activation: The elevation of cAMP can activate ERK through both PKA-dependent and PKA-independent (via Epac) mechanisms[3].

-

PKC-dependent Activation: Activation of PKC via the PLC pathway also strongly contributes to ERK phosphorylation[13].

-

Receptor Transactivation: PACAP-38 (31-38) can transactivate the Epidermal Growth Factor Receptor (EGFR), which is a potent activator of the MAPK/ERK cascade[7][8].

Sustained activation and nuclear translocation of ERK are often associated with differentiation rather than proliferation[3].

PI3K/Akt Survival Pathway

In addition to the MAPK pathway, PACAP activates the PI3K/Akt signaling cascade. This pathway is a cornerstone of neuronal survival, promoting anti-apoptotic signals and is essential for the neuroprotective effects of PACAP against various cellular stressors.

Functional Outcomes in Neurons

The activation of these signaling networks results in several key physiological responses in neurons.

-

Neuroprotection and Anti-Apoptosis: PACAP-38 is a potent neuroprotective agent, increasing neuronal survival in models of apoptosis induced by potassium deprivation or glutamate toxicity[4][14]. This is achieved, in part, by activating the MAPK and Akt pathways, which leads to the upregulation of anti-apoptotic proteins like Bcl-2 and the inhibition of pro-apoptotic factors[3][4].

-

Neuronal Proliferation and Differentiation: PACAP-38 induces neuronal differentiation in various cell lines, such as SH-SY5Y and PC12 cells, characterized by a marked increase in neurite-bearing cells[3][12]. The fragment PACAP-38 (31-38) has been shown to stimulate the growth of NCI-H838 cells[7]. The effect on proliferation versus differentiation is highly context-dependent, varying with cell type and developmental stage[15].

-

Synaptic Plasticity and Neurotransmission: At nanomolar concentrations, PACAP-38 enhances excitatory synaptic transmission and can facilitate long-term potentiation (LTP) in the hippocampus[5]. It also modulates the phosphorylation state of AMPA receptors, key components of excitatory synapses[16].

Quantitative Data Summary

The following table summarizes key quantitative data related to the neuronal actions of PACAP-38 and its (31-38) fragment from in vitro studies.

| Parameter | Peptide Fragment | Concentration | Cell Type/System | Effect | Citation |

| Ca²⁺ Elevation (EC₅₀) | PACAP-38 (31-38) | 0.81 nM | HEK 293 cells | Dose-dependent increase in intracellular Ca²⁺ | [7] |

| ERK Phosphorylation | PACAP-38 (31-38) | 100 nM (2 min) | NCI-H838 cells | Induces ERK tyrosine phosphorylation | [7] |

| EGFR Phosphorylation | PACAP-38 (31-38) | 100 nM (2 min) | NCI-H838 cells | Induces EGFR tyrosine phosphorylation | [7] |

| Cell Proliferation | PACAP-38 (31-38) | 10 nM (48 h) | NCI-H838 cells | Stimulates cell growth | [7] |

| NPY Secretion | PACAP-38 (31-38) | 0.01 nM (48 h) | SCG neuronal cultures | Potent stimulation of Neuropeptide Y secretion | [7] |

| ERK Phosphorylation (EC₅₀) | PACAP-38 | 0.7 nM | SH-SY5Y cells | Concentration-dependent phosphorylation of ERK | [3] |

| p38 MAPK Phos. (EC₅₀) | PACAP-38 | 1.5 nM | SH-SY5Y cells | Concentration-dependent phosphorylation of p38 | [3] |

| cAMP Elevation (EC₅₀) | PACAP-38 | ~3 nM | HCT8 cells | Half-maximal stimulation of cAMP levels | [6] |

| Synaptic Facilitation | PACAP-38 | 0.05 nM | Rat Hippocampal CA1 | Long-lasting facilitation of basal transmission | [5] |

| Neurite Outgrowth | PACAP-38 | 10⁻⁷ M (100 nM) | PC12 cells | Robust neurite protrusion elongation | [17] |

Key Experimental Protocols

Western Blot for Kinase Phosphorylation (p-ERK)

This protocol is used to quantify the activation of kinases like ERK following PACAP stimulation.

-

Cell Culture and Serum Starvation: Plate neuronal cells (e.g., SH-SY5Y, PC12) and grow to 70-80% confluency. To reduce basal kinase activity, serum-starve the cells for 4-12 hours in a low-serum (e.g., 0.2% FBS) or serum-free medium[3][18].

-

Ligand Stimulation: Treat cells with various concentrations of PACAP-38 or PACAP-38 (31-38) for a specified time course (e.g., 2, 5, 15, 30 minutes) at 37°C[3][18]. Include untreated controls.

-

Cell Lysis: Immediately terminate the stimulation by placing plates on ice and washing with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate[18].

-

Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (10-20 µg) onto an SDS-PAGE gel (e.g., 10-12% acrylamide) and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane[14][18].

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C[14][19].

-

Wash the membrane extensively with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature[18].

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate[14].

-

-

Stripping and Reprobing: To normalize for protein loading, the same membrane can be stripped of antibodies and re-probed with an antibody for total ERK[18][19].

-

Densitometry: Quantify the band intensities using imaging software (e.g., ImageJ). The level of ERK activation is expressed as the ratio of p-ERK to total ERK signal[14][19].

Neurite Outgrowth Assay in PC12 Cells

This assay morphologically assesses the differentiating effect of PACAP.

-

Cell Plating: Plate PC12 cells on collagen-coated dishes or multi-well plates in a standard growth medium.

-

Treatment: After allowing cells to adhere, switch to a low-serum medium (e.g., 1% horse serum) containing the desired concentrations of PACAP-38 (e.g., 10 nM to 1 µM)[3][12]. Include a positive control (e.g., NGF) and an untreated control.

-

Incubation: Culture the cells for 2 to 4 days to allow for neurite extension[3].

-

Quantification: Using a phase-contrast microscope, randomly select multiple fields of view. A cell is considered differentiated or "neurite-bearing" if it possesses at least one process that is equal to or greater than the diameter of the cell body. Calculate the percentage of neurite-bearing cells relative to the total number of cells counted[12].

Intracellular cAMP and Calcium Measurement

-

cAMP Accumulation: Neuronal cells are treated with PACAP for a short duration (e.g., 10-30 minutes) in the presence of a phosphodiesterase inhibitor. The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is quantified using a competitive enzyme immunoassay (ELISA) kit[6][20].

-

Calcium Imaging: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The cells are then imaged using fluorescence microscopy while being perfused with a buffer. PACAP is added to the perfusion buffer, and the change in fluorescence intensity (or ratio of intensities at different excitation wavelengths for ratiometric dyes) is recorded over time to measure the transient increase in intracellular free Ca²⁺[10].

Conclusion

The mechanism of action for PACAP-38 and its C-terminal fragment (31-38) in neurons is multifaceted, stemming from the activation of the PAC1 receptor. This initial binding event triggers parallel signaling cascades involving cAMP/PKA/Epac and PLC/PKC/Ca²⁺. These primary pathways converge on critical downstream effectors, most notably the MAPK/ERK and PI3K/Akt pathways, which orchestrate a pro-survival and pro-differentiation cellular program. The ability of PACAP to engage multiple, integrated signaling pathways provides a robust mechanism for its potent neuroprotective and neurotrophic activities, highlighting its significant therapeutic potential for a range of neurological disorders and injuries. Further research into receptor splice variants and pathway-selective agonists will be crucial for harnessing this potential for clinical applications.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. jneurosci.org [jneurosci.org]

- 3. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) Protects Cerebellar Granule Neurons from Apoptosis by Activating the Mitogen-Activated Protein Kinase (MAP Kinase) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. PAC1 and PACAP expression, signaling, and effect on the growth of HCT8, human colonic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PAC 1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 9. Frontiers | PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor [frontiersin.org]

- 10. PACAP-38 causes phospholipase C-dependent calcium signaling in rat acinar cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PACAP-38 Induces Transcriptomic Changes in Rat Trigeminal Ganglion Cells Related to Neuroinflammation and Altered Mitochondrial Function Presumably via PAC1/VPAC2 Receptor-Independent Mechanism [mdpi.com]

- 12. The 38-amino-acid form of pituitary adenylate cyclase-activating polypeptide induces neurite outgrowth in PC12 cells that is dependent on protein kinase C and extracellular signal-regulated kinase but not on protein kinase A, nerve growth factor receptor tyrosine kinase, p21(ras) G protein, and pp60(c-src) cytoplasmic tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PACAP-induced ERK activation in HEK cells expressing PAC1 receptors involves both receptor internalization and PKC signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. Long-term Effects of the pituitary-adenylate cyclase-activating Polypeptide (PACAP38) in the Adult Mouse Retina: Microglial Activation and Induction of Neural Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Molecular Mechanism for PACAP 38-Induced Neurite Outgrowth in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Coincident Elevation of cAMP and Calcium Influx by PACAP-27 Synergistically Regulates Vasoactive Intestinal Polypeptide Gene Transcription through a Novel PKA-Independent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the PACAP-38 (31-38) Signaling Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two bioactive forms, PACAP-38 and PACAP-27, which play crucial roles in a wide array of physiological processes.[1] This guide focuses on the C-terminal fragment of PACAP-38, specifically the octapeptide PACAP-38 (31-38), and its role in activating cellular signaling pathways. While much of the research has centered on the full-length PACAP molecules, understanding the activity of its fragments is critical for the development of targeted therapeutics. This document provides a comprehensive overview of the known signaling mechanisms of PACAP-38 (31-38), quantitative data on its activity, detailed experimental protocols for studying its effects, and visual representations of the involved pathways and workflows.

PACAP-38 (31-38) and Receptor Interaction

PACAP-38 (31-38) is recognized as an activator of the PACAP type I receptor (PAC1R).[2][3] The PAC1 receptor is a class B G-protein coupled receptor (GPCR) that is highly selective for PACAP over the structurally related Vasoactive Intestinal Peptide (VIP).[4] While the N-terminal region of PACAP is crucial for high-affinity binding and receptor activation, the C-terminal fragment (31-38) has been shown to possess biological activity.[2][3]

Signaling Pathways Activated by PACAP-38 (31-38)

Activation of the PAC1 receptor by PACAP-38 (31-38) initiates a cascade of intracellular signaling events, primarily through the activation of Gs and Gq proteins.[4] This leads to the stimulation of multiple downstream effector systems.

Gs-Protein Coupled Signaling

Upon binding of PACAP-38 (31-38) to the PAC1 receptor, the associated Gs alpha subunit activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, in turn, can phosphorylate a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression.

Gq-Protein Coupled Signaling

PACAP-38 (31-38) also stimulates Gq-protein coupled pathways.[4] This results in the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5] The increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC).

Mitogen-Activated Protein Kinase (MAPK) Pathway

A significant consequence of both Gs and Gq pathway activation by PACAP-38 (31-38) is the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK).[2][3] This activation can occur through both PKA-dependent and PKC-dependent mechanisms. Furthermore, PACAP-38 (31-38) has been shown to induce the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), which can also lead to ERK activation.[2][3]

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of PACAP-38 (31-38) and related peptides.

Table 1: Potency of PACAP Peptides in Functional Assays

| Peptide | Assay | Cell Line | EC50 (nM) | Reference |

| PACAP-38 (31-38) | Intracellular Ca2+ Elevation | HEK 293 | 0.81 | [3] |

| PACAP-38 | cAMP Accumulation | HCT8 | 3 | [6] |

| PACAP-38 | cAMP Accumulation | NS-1 | 0.36 ± 0.11 | [2] |

| PACAP-27 | cAMP Accumulation | NS-1 | 0.31 ± 0.04 | [2] |

Table 2: Effects of PACAP-38 (31-38) on Cellular Phosphorylation and Secretion

| Treatment | Cell Line | Duration | Effect | Reference |

| 100 nM PACAP-38 (31-38) | NCI-H838 | 2 min | Induction of EGFR, HER2, and ERK tyrosine phosphorylation | [3] |

| 100 nM PACAP-38 (31-38) | NCI-H838 | 30 min | Induction of EGFR tyrosine phosphorylation and 51% increase in ROS | [3] |

| 0.01 nM PACAP-38 (31-38) | SCG neuronal cultures | 48 h | Stimulation of NPY secretion | [3] |

| 100 nM PACAP-38 (31-38) | Sympathetic neurons | 14 d | Sustained stimulation of NPY and catecholamine secretion | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Intracellular Calcium Mobilization Assay using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) changes in response to PACAP-38 (31-38) stimulation using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

Anhydrous DMSO

-

Pluronic F-127

-

HEPES-buffered saline (HBS): NaCl, KCl, MgCl2, CaCl2, HEPES, Glucose, pH 7.4

-

Probenecid (optional, to prevent dye leakage)

-

Cells expressing PAC1 receptors (e.g., HEK 293) cultured on glass coverslips or in a 96-well black-walled plate

-

Fluorescence microscope or plate reader with dual excitation wavelengths (340 nm and 380 nm) and an emission wavelength of 510 nm.

Procedure:

-

Cell Preparation: Seed cells onto coverslips or 96-well plates to achieve 70-80% confluency on the day of the experiment.

-

Fura-2 AM Loading:

-

Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.

-

Prepare a loading buffer by diluting the Fura-2 AM stock solution in HBS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02%) to aid in dye solubilization. Probenecid (1-2.5 mM) can be included to inhibit dye extrusion.

-

Remove the culture medium from the cells and wash once with HBS.

-

Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: After incubation, wash the cells twice with HBS to remove extracellular Fura-2 AM.

-

Measurement:

-

Place the coverslip in a perfusion chamber on the microscope stage or place the 96-well plate in the plate reader.

-

Continuously perfuse the cells with HBS.

-

Record the baseline fluorescence ratio (F340/F380) for a few minutes.

-

Apply PACAP-38 (31-38) at various concentrations to the cells and continue recording the fluorescence ratio.

-

At the end of the experiment, calibrate the Fura-2 signal by determining the maximum fluorescence ratio (Rmax) with the addition of a calcium ionophore (e.g., ionomycin) in the presence of saturating Ca2+, and the minimum fluorescence ratio (Rmin) after chelating Ca2+ with EGTA.

-

-

Data Analysis: Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2), where Kd is the dissociation constant of Fura-2 for Ca2+.

Protocol 2: ERK Phosphorylation Assay by Western Blot

This protocol details the detection of phosphorylated ERK (p-ERK) in response to PACAP-38 (31-38) stimulation.

Materials:

-

Cells expressing PAC1 receptors

-

Serum-free culture medium

-

PACAP-38 (31-38)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and grow to 80-90% confluency.

-

Serum-starve the cells for 4-24 hours prior to the experiment to reduce basal ERK phosphorylation.

-

Treat the cells with various concentrations of PACAP-38 (31-38) for different time points (e.g., 2, 5, 15, 30 minutes). Include an untreated control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a protein assay kit.

-

SDS-PAGE and Western Blot:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane to remove the antibodies.

-

Re-probe the same membrane with an antibody against total ERK to normalize for protein loading.

-

-

Data Analysis: Quantify the band intensities for p-ERK and total ERK. Express the results as the ratio of p-ERK to total ERK.

Protocol 3: cAMP Accumulation Assay

This protocol outlines a method for measuring intracellular cAMP levels using a competitive immunoassay-based kit (e.g., LANCE Ultra cAMP kit).

Materials:

-

Cells expressing PAC1 receptors

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4)

-

PACAP-38 (31-38)

-

Forskolin (positive control)

-

cAMP assay kit (containing Eu-cryptate labeled anti-cAMP antibody, d2-labeled cAMP, and lysis buffer)

-

384-well white microplate

-

TR-FRET compatible plate reader

Procedure:

-

Cell Preparation:

-

Harvest cells and resuspend them in stimulation buffer to the desired concentration.

-

-

Assay Plate Preparation:

-

Add a small volume of PACAP-38 (31-38) at various concentrations to the wells of the 384-well plate. Include a vehicle control and a positive control (forskolin).

-

-

Cell Stimulation:

-

Add the cell suspension to the wells containing the compounds.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Detection:

-

Add the Eu-cryptate labeled anti-cAMP antibody and d2-labeled cAMP mixture to each well.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Measurement: Read the plate on a TR-FRET compatible plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the amount of cAMP produced in each sample by interpolating from the standard curve.

-

Plot the cAMP concentration against the log of the PACAP-38 (31-38) concentration to determine the EC50 value.

-

Conclusion

PACAP-38 (31-38) is a biologically active fragment of PACAP-38 that activates the PAC1 receptor, leading to the stimulation of multiple intracellular signaling pathways, including the adenylyl cyclase/cAMP/PKA system, the phospholipase C/IP3/Ca2+/PKC pathway, and the MAPK/ERK cascade. The available quantitative data, particularly the potent induction of intracellular calcium mobilization, underscores its potential as a signaling molecule. The provided experimental protocols offer a framework for researchers to further investigate the specific roles and mechanisms of action of this octapeptide. Further studies are warranted to directly compare the binding affinity and potency of PACAP-38 (31-38) with its full-length counterpart across various signaling modalities to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. Pituitary adenylate cyclase‐activating polypeptide receptors in the trigeminovascular system: implications for migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C-terminal amidation of PACAP-38 and PACAP-27 is dispensable for biological activity at the PAC1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The PACAP/PAC1 Receptor System and Feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PAC1 and PACAP expression, signaling, and effect on the growth of HCT8, human colonic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of PACAP-38 (31-38) with the PAC1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that exists in two primary amidated forms, PACAP-38 and PACAP-27.[1] These peptides exert their diverse biological functions through interaction with three G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), and the VPAC1 and VPAC2 receptors.[2] The PAC1 receptor exhibits a significantly higher affinity for PACAP peptides compared to the closely related Vasoactive Intestinal Peptide (VIP), making it a specific target for PACAP-mediated signaling.[3][4] While extensive research has focused on the full-length PACAP-38 and its N-terminal fragment PACAP-27, emerging evidence highlights the functional significance of its C-terminal fragments. This guide focuses on the interaction of the C-terminal octapeptide, PACAP-38 (31-38), with the PAC1 receptor, exploring its functional consequences, the signaling pathways it modulates, and the experimental methodologies used to study these interactions.

PACAP-38 (31-38) and PAC1 Receptor Interaction: Functional Activity

PACAP-38 (31-38) has been identified as an activator of the PAC1 receptor.[5] Its interaction with the receptor initiates a cascade of intracellular events, demonstrating its role as a biologically active fragment. The functional activity of PACAP-38 (31-38) has been quantified primarily through its ability to elicit downstream signaling events, such as the mobilization of intracellular calcium.

Quantitative Data Summary

The following table summarizes the available quantitative data for the functional activity of PACAP-38 (31-38) and related ligands at the PAC1 receptor. It is important to note that while functional data for PACAP-38 (31-38) is available, comprehensive binding affinity data (e.g., Ki, IC50) for this specific fragment is not widely reported in the literature.

| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |

| PACAP-38 (31-38) | Intracellular Ca²⁺ Elevation | HEK293 cells | EC₅₀ | 0.81 nM | [5] |

| PACAP-38 | cAMP Accumulation | HCT8 cells | EC₅₀ | 3 nM | [6] |

| PACAP-38 | cAMP Accumulation | HiTSeeker PAC1R Cell Line | EC₅₀ | 0.513 nM | [7] |

| PACAP-38 | PAC1 Receptor Binding | - | IC₅₀ | 4 nM | [8] |

| PACAP-27 | PAC1 Receptor Binding | - | IC₅₀ | 3 nM | [8] |

| [¹²⁵I]PACAP-27 | Radioligand Binding | PAC1 Receptor | K_d | 0.092 nM | [9] |

PAC1 Receptor Signaling Pathways

The PAC1 receptor is a versatile signaling molecule that couples to multiple G protein pathways, leading to the activation of distinct second messenger systems. This dual coupling allows for a complex and nuanced cellular response to PACAP and its fragments. The primary signaling cascades initiated by PAC1 receptor activation are the Gαs/adenylyl cyclase and the Gαq/phospholipase C pathways.

Gαs-Mediated Signaling Pathway

Upon ligand binding, the PAC1 receptor can activate the stimulatory G protein, Gαs. This initiates a signaling cascade that results in the production of cyclic AMP (cAMP), a ubiquitous second messenger.

Caption: Gαs-Mediated cAMP Signaling Pathway.

Gαq-Mediated Signaling Pathway

In addition to Gαs, the PAC1 receptor can also couple to the Gαq protein. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn generates two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

Caption: Gαq-Mediated PLC/IP₃/DAG Signaling Pathway.

Experimental Protocols

The characterization of the PACAP-38 (31-38) and PAC1 receptor interaction relies on a suite of established biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity of an unlabeled ligand (e.g., PACAP-38 (31-38)) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[10][11]

1. Membrane Preparation:

-

Culture cells expressing the PAC1 receptor (e.g., CHO-K1 or HEK293 cells) to high density.

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂) and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration using a suitable method (e.g., BCA assay).

2. Binding Reaction:

-

In a 96-well plate, add the following components in order:

-

50 µL of binding buffer (50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA).

-

50 µL of various concentrations of the unlabeled competing ligand (PACAP-38 (31-38)).

-

50 µL of a fixed concentration of radiolabeled ligand (e.g., [¹²⁵I]PACAP-27, typically at or below its K_d value).[10]

-

100 µL of the prepared cell membrane suspension.

-

-

For determining non-specific binding, a high concentration of unlabeled PACAP-38 (e.g., 1 µM) is used instead of the competing ligand.

3. Incubation and Filtration:

-

Incubate the plate at 30°C for 2 hours with gentle agitation to reach binding equilibrium.[10]

-

Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[12]

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM HEPES, pH 7.4, 500 mM NaCl, 0.1% BSA) to remove unbound radioligand.[10]

4. Data Analysis:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Subtract the non-specific binding from all measurements to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of the competing ligand and fit the data to a one-site competition model to determine the IC₅₀ value.

Caption: Workflow for a Radioligand Competition Binding Assay.

cAMP Accumulation Assay

This functional assay measures the ability of a ligand to stimulate the Gαs-mediated pathway by quantifying the intracellular accumulation of cAMP.[13][14]

1. Cell Culture and Plating:

-

Culture cells expressing the PAC1 receptor in a suitable medium.

-

Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.

2. Ligand Stimulation:

-

Wash the cells with a serum-free medium or buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

-

Add a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation and incubate for a short period.

-

Add various concentrations of the stimulating ligand (PACAP-38 (31-38)) to the wells.

3. Cell Lysis and cAMP Detection:

-

Incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

4. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration as a function of the log concentration of the ligand and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Intracellular Calcium Flux Assay

This assay measures the ability of a ligand to activate the Gαq-mediated pathway by detecting transient increases in intracellular calcium concentration.[2][15]

1. Cell Preparation and Dye Loading:

-

Culture cells expressing the PAC1 receptor on black-walled, clear-bottom 96-well plates.

-

Wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in the dark at 37°C for a specified time (e.g., 45-60 minutes).[2][16]

-

Wash the cells to remove excess dye.

2. Calcium Measurement:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader) equipped with an automated liquid handling system.

-

Measure the baseline fluorescence for a short period.

-

Add various concentrations of the stimulating ligand (PACAP-38 (31-38)) to the wells.

-

Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.

3. Data Analysis:

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration of the ligand.

-

Plot the peak response as a function of the log concentration of the ligand and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Conclusion

The C-terminal fragment of PACAP-38, specifically the octapeptide PACAP-38 (31-38), demonstrates clear biological activity as an activator of the PAC1 receptor. Its ability to induce intracellular calcium mobilization with high potency underscores its potential role in modulating cellular functions through the Gαq-PLC signaling pathway. While direct binding affinity data for this fragment remains to be extensively characterized, the established experimental protocols provide a robust framework for further investigation into its pharmacological properties. A deeper understanding of the structure-activity relationship of PACAP fragments, including PACAP-38 (31-38), at the PAC1 receptor will be crucial for the development of selective therapeutic agents targeting this important neuropeptide system. The continued application of the detailed methodologies outlined in this guide will undoubtedly contribute to advancing our knowledge in this exciting area of research.

References

- 1. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bu.edu [bu.edu]

- 3. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PAC1 and PACAP expression, signaling, and effect on the growth of HCT8, human colonic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. innoprot.com [innoprot.com]

- 8. PACAP (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 10. Cryo-EM structures of PAC1 receptor reveal ligand binding mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. pdspdb.unc.edu [pdspdb.unc.edu]

- 13. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 14. resources.revvity.com [resources.revvity.com]

- 15. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 16. CALCIUM STAINING PROTOCOL [protocols.io]

A Technical Guide to the Endogenous Expression and Detection of PACAP-38 in Human Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with significant roles as a neurotransmitter, neuromodulator, and neurotrophic factor.[1] Discovered in 1989 from ovine hypothalamic extracts, PACAP is a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily.[2] It exists in two primary biologically active forms: a 38-amino acid version (PACAP-38) and a C-terminally truncated 27-amino acid variant (PACAP-27).[3] In humans and other mammals, PACAP-38 is the predominant isoform, accounting for the vast majority of total PACAP content in both the central nervous system and peripheral tissues.[4][5]

PACAP exerts its effects through three Class B G-protein coupled receptors: the PACAP-specific PAC1 receptor (PAC1R) and two receptors it shares with VIP, VPAC1 and VPAC2.[6] The widespread distribution of PACAP and its receptors underscores its involvement in a vast array of physiological processes and its potential as a biomarker and therapeutic target in various pathologies, including neurological disorders and inflammatory conditions.[5][7]

This technical guide provides an in-depth overview of the endogenous expression of PACAP-38 in human tissues, with a special focus on the methodologies used for its detection and quantification. A key aspect of highly specific radioimmunoassays for PACAP-38 involves the use of its C-terminal octapeptide fragment, PACAP-38 (31-38), as a critical component of the assay tracer. This guide will detail these experimental protocols, summarize available quantitative data, and illustrate the key signaling pathways and experimental workflows.

Endogenous Expression of PACAP-38 in Human Tissues

PACAP-38 is widely distributed throughout the human body, with the highest concentrations typically found in the central nervous system and endocrine glands.[5] Its expression has been confirmed in various tissues, including the brain, spinal cord, trigeminal ganglion, and peripheral organs such as the heart, lungs, kidneys, and breast tissue.[8][9][10] While comprehensive quantitative data across all human tissues is still being aggregated, studies using radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) have provided valuable insights into its relative abundance.

There is currently no substantive evidence to suggest that the C-terminal fragment, PACAP-38 (31-38), exists as an endogenously expressed, biologically active peptide. Its primary significance in research is as a synthetic component used in the development of highly specific tracers for radioimmunoassays targeting the full-length PACAP-38 molecule.[4]

Quantitative Data on PACAP-38 Expression

The following table summarizes representative quantitative data for PACAP-38 expression in various mammalian tissues, primarily from rodent models which are often used as a proxy due to the challenges of obtaining a wide range of healthy human tissue samples. Human data from plasma and cerebrospinal fluid (CSF) are also included.

| Tissue/Fluid | Species | Concentration (pmol/g or pmol/L) | Method | Reference |

| Central Nervous System | ||||

| Hypothalamus | Mouse | 19.7 - 27.7 pmol/g | ELISA | [6] |

| Brainstem | Mouse | 13.9 - 14.8 pmol/g | ELISA | [6] |

| Cortex | Mouse | 0.8 - 1.2 pmol/g | ELISA | [6] |

| Cerebellum | Mouse | 0.6 - 4.3 pmol/g | ELISA | [6] |

| Superior Cervical Ganglion | Rat | ~4.8 fmol/ganglion | RIA | [4] |

| Peripheral Tissues | ||||

| Ischemic Left Ventricle | Pig | ~120 pmol/g | ELISA | [10] |

| Non-Ischemic Left Ventricle | Pig | ~50 pmol/g | ELISA | [10] |

| Biological Fluids | ||||

| Human Plasma (Healthy) | Human | ~50-60 pg/mL (~11-13 pmol/L) | ELISA | [5] |

| Human Plasma (Parkinson's) | Human | ~30-40 pg/mL (~6-9 pmol/L) | ELISA | [5] |

| Human CSF | Human | Increased post-TBI | ELISA | [11] |

Note: Concentrations can vary significantly based on the specific assay, extraction efficiency, and physiological state. The data presented are for illustrative purposes.

PACAP Receptor Signaling Pathways

PACAP-38 mediates its diverse biological effects primarily through the PAC1 receptor. This receptor is dually coupled to G-proteins Gαs and Gαq, allowing it to activate two major intracellular signaling cascades simultaneously.

-

Gαs Pathway : Activation of Gαs stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to regulate gene expression related to cell survival, differentiation, and neuroprotection.

-

Gαq Pathway : Activation of Gαq stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is crucial for modulating neuronal excitability and neurotransmitter release.

These primary pathways can also engage other signaling molecules, such as Extracellular signal-Regulated Kinases (ERK) and Akt, further amplifying PACAP's cellular impact.

References

- 1. Current State of Understanding of the Role of PACAP in the Hypothalamo-Hypophyseal Gonadotropin Functions of Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of PACAP and its receptors in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jneurosci.org [jneurosci.org]

- 5. Examination of pituitary adenylate cyclase-activating polypeptide in Parkinson’s disease focusing on correlations with motor symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a New Enzyme-Linked Immunosorbent Assay (ELISA) for Measuring the Content of PACAP in Mammalian Tissue and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. PACAP38 in human models of primary headaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PACAP expression and distribution in human breast cancer and healthy tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PACAP-38 in Acute ST-Segment Elevation Myocardial Infarction in Humans and Pigs: A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of controlled cortical impact on the passage of pituitary adenylate cyclase activating polypeptide (PACAP) across the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Regulatory Role of PACAP-(31-38) on cAMP and Calcium Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate mechanisms by which the C-terminal fragment of Pituitary Adenylate Cyclase-Activating Polypeptide-38, PACAP-(31-38), modulates two fundamental intracellular signaling pathways: cyclic adenosine monophosphate (cAMP) and calcium (Ca2+). Understanding the dual regulation exerted by this peptide is crucial for the development of novel therapeutics targeting a wide range of physiological processes, including neurotransmission, hormone secretion, and cell differentiation.

Core Concepts: PACAP-(31-38) and its Receptor

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that exists in two amidated forms, PACAP-38 and a shorter PACAP-27. PACAP-(31-38) is a C-terminal octapeptide fragment of PACAP-38. The biological effects of PACAP and its fragments are primarily mediated through the PAC1 receptor (PAC1R), a class B G protein-coupled receptor (GPCR). The PAC1 receptor exhibits high affinity for PACAP and can couple to multiple G proteins, most notably Gs and Gq, to initiate distinct downstream signaling cascades.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the potency and efficacy of PACAP-(31-38) and its parent peptide, PACAP-38, in modulating cAMP and intracellular calcium levels. These values have been derived from studies utilizing various cell lines endogenously or recombinantly expressing the PAC1 receptor.

Table 1: PACAP-(31-38) Activity on Intracellular Calcium Mobilization

| Ligand | Cell Line | Receptor | Assay Type | Parameter | Value | Reference |

| PACAP-(31-38) | HEK293 | PAC1 | Fluorescent Dye | EC50 | 0.81 nM | [1] |

Table 2: PACAP-38 Activity on cAMP Accumulation

| Ligand | Cell Line | Receptor | Assay Type | Parameter | Value | Reference |

| PACAP-38 | CHO cells | PAC1 | TR-FRET | EC50 | ~7 nM | [2] |

Note: While PACAP-(31-38) has been shown to stimulate cAMP accumulation in a dose-dependent manner, a specific EC50 value was not available in the reviewed literature. The provided EC50 for PACAP-38 serves as a reference for the parent peptide's activity on the cAMP pathway.

Signaling Pathways

PACAP-(31-38), acting as a PAC1 receptor agonist, initiates a bifurcated signaling cascade by activating both Gs and Gq proteins.

cAMP Signaling Pathway

Activation of the Gs alpha subunit by the PAC1 receptor leads to the stimulation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which goes on to phosphorylate a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), thereby modulating gene expression and cellular function.

Calcium Signaling Pathway

Concurrently, the PAC1 receptor activates the Gq alpha subunit, which in turn stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. The elevated intracellular calcium concentration, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates its own set of downstream targets, leading to a diverse range of cellular responses.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.

Measurement of cAMP Accumulation using HTRF

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for quantifying cAMP levels in cell lysates. This competitive immunoassay utilizes a Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor). Endogenous cAMP produced by cells competes with the d2-labeled cAMP for binding to the antibody. A high level of endogenous cAMP results in a decreased FRET signal.

Materials:

-

Cells expressing the PAC1 receptor

-

Cell culture medium

-

PACAP-(31-38)

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

HTRF cAMP assay kit (containing Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP)

-

Lysis buffer

-

384-well white microplates

-

HTRF-compatible microplate reader

Workflow:

Procedure:

-

Cell Seeding: Seed PAC1 receptor-expressing cells into a 384-well white microplate and incubate overnight to allow for cell attachment.

-

Compound Addition: Remove the culture medium and add a solution containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Add varying concentrations of PACAP-(31-38) to the wells.

-

Stimulation: Incubate the plate at room temperature for 30 minutes to allow for cAMP production.

-

Lysis and Detection: Add the HTRF detection reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) diluted in lysis buffer to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

-

Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring fluorescence at both the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm).

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence and plot the results against the logarithm of the PACAP-(31-38) concentration to determine the EC50 value.

Measurement of Intracellular Calcium using Fluo-4 AM

Fluo-4 AM is a cell-permeant dye that is widely used to measure intracellular calcium concentration. Once inside the cell, esterases cleave the AM group, trapping the Fluo-4 dye. Upon binding to calcium, the fluorescence intensity of Fluo-4 increases significantly.

Materials:

-

Cells expressing the PAC1 receptor

-

Cell culture medium

-

PACAP-(31-38)

-

Fluo-4 AM

-

Pluronic F-127

-

Probenecid (optional)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Black-walled, clear-bottom 96-well microplates

-

Fluorescence microplate reader or fluorescence microscope

Workflow:

Procedure:

-

Cell Seeding: Seed PAC1 receptor-expressing cells into a black-walled, clear-bottom 96-well microplate and incubate overnight.

-

Dye Loading: Prepare a loading solution containing Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS. Probenecid can be included to inhibit dye extrusion.

-

Incubation: Remove the culture medium, add the Fluo-4 AM loading solution to the cells, and incubate at 37°C for 60 minutes.

-

Washing: Gently wash the cells with HBSS to remove excess dye.

-

Compound Addition and Measurement: Place the plate in a fluorescence microplate reader. Establish a baseline fluorescence reading and then inject varying concentrations of PACAP-(31-38).

-

Data Acquisition: Measure the fluorescence intensity kinetically (e.g., every second for several minutes) at an excitation wavelength of ~490 nm and an emission wavelength of ~515 nm.

-

Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence response can be plotted against the logarithm of the PACAP-(31-38) concentration to determine the EC50 value.

Conclusion

PACAP-(31-38) demonstrates a potent and dualistic regulation of intracellular signaling through the PAC1 receptor, effectively modulating both cAMP and calcium pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting this intricate signaling network. Further exploration of the downstream effectors and the physiological consequences of this dual signaling will undoubtedly unveil new avenues for therapeutic intervention in a variety of disease states.

References

A Technical Guide to the Downstream Signaling Targets of PACAP-38 (31-38)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with significant neurotrophic and neuroprotective functions. The C-terminal fragment, PACAP-38 (31-38), has been identified as an activator of the PAC1 receptor, initiating a complex network of intracellular signaling cascades. This technical guide provides an in-depth exploration of the downstream molecular targets and cellular effects mediated by PACAP-38 (31-38) signaling. We detail the core signaling pathways, including the activation of G proteins, cyclic AMP (cAMP), and mitogen-activated protein kinase (MAPK) pathways. Furthermore, we summarize key quantitative data, present detailed experimental methodologies for studying this cascade, and provide visual diagrams of the signaling networks to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to PACAP-38 (31-38) Signaling

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) exists in two primary bioactive forms, PACAP-38 and PACAP-27[1]. PACAP-38 is the predominant form in the brain and exerts its effects through three G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), and two receptors shared with Vasoactive Intestinal Peptide (VIP), VPAC1 and VPAC2[2][3]. The PAC1 receptor, which shows a much higher affinity for PACAP than VIP, is primarily associated with the peptide's neuroprotective and neurotrophic actions[4][5].

The C-terminal octapeptide fragment, PACAP-38 (31-38), has been identified as a specific activator of the PAC1 receptor[6]. Its signaling cascade is integral to a variety of cellular processes, including neuronal survival, differentiation, and modulation of inflammatory responses. This guide focuses specifically on the downstream consequences of PAC1 receptor activation by this fragment.

Receptor Activation and Core Signaling Pathways

PACAP-38 (31-38) initiates its biological effects by binding to the PAC1 receptor. This binding event triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily Gs and Gq[4][7]. The activation of these G proteins serves as the primary branching point for multiple downstream signaling cascades.

Gs/Adenylate Cyclase/PKA Pathway

Activation of the Gs alpha subunit stimulates adenylate cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP)[7][8]. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, a serine/threonine kinase, phosphorylates a multitude of downstream targets, including the cAMP Response Element-Binding Protein (CREB), a transcription factor crucial for the expression of genes involved in neuronal survival and plasticity[9][10].

References

- 1. PACAP signaling exerts opposing effects on neuroprotection and neuroinflammation during disease progression in the SOD1(G93A) mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective roles of pituitary adenylate cyclase-activating polypeptide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Pituitary adenylyl cyclase-activating polypeptide modulates the stress response: the involvement of different brain areas and microglia [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pituitary Adenylate Cyclase-Activating Polypeptide: A Promising Neuroprotective Peptide in Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PACAP receptor pharmacology and agonist bias: analysis in primary neurons and glia from the trigeminal ganglia and transfected cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PACAP-38 in Synaptogenesis: A Technical Guide

Executive Summary: Pituitary Adenylate Cyclase-Activating Polypeptide 38 (PACAP-38) is a pleiotropic neuropeptide that plays a significant role in the development and plasticity of the central nervous system. This technical guide provides an in-depth analysis of the molecular mechanisms through which PACAP-38 influences synaptogenesis, with a focus on its impact on synaptic transmission, dendritic spine morphology, and the underlying signaling pathways. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and complex signaling cascades are visualized to offer a comprehensive resource for researchers, neuroscientists, and professionals in drug development.

Introduction: PACAP-38 and its Receptors

PACAP is a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon family of neuropeptides and exists in two bioactive forms: PACAP-38 and PACAP-27.[1][2] PACAP-38, the more abundant form in neuronal tissues, is a key regulator of neuronal survival, differentiation, and synaptic plasticity.[1][3][4] Its biological effects are mediated through three G protein-coupled receptors (GPCRs): the PAC1 receptor, which is highly specific for PACAP, and the VPAC1 and VPAC2 receptors, which bind both PACAP and VIP with similar high affinity.[2][5] The PAC1 receptor is particularly crucial as it can couple to multiple signaling pathways, including adenylyl cyclase (AC)/cAMP and phospholipase C (PLC), enabling a diverse range of cellular responses.[2][6]

Modulation of Synaptic Transmission and Plasticity

PACAP-38 exerts a complex, dose-dependent influence on synaptic strength, particularly at the Schaffer collateral-CA1 synapse in the hippocampus.

Dose-Dependent Effects

Low concentrations of PACAP-38 have been shown to induce a long-lasting facilitation of excitatory postsynaptic field potentials (fEPSPs), an effect that shares mechanisms with long-term potentiation (LTP).[7][8] In contrast, high concentrations of the peptide can induce a persistent depression of fEPSPs.[7] This dual action highlights PACAP-38 as a potent modulator of synaptic efficacy.

The facilitatory action of low-dose PACAP-38 is mediated indirectly through the cholinergic system. PACAP-38 acts on presynaptic terminals to increase the release of acetylcholine (ACh).[8][9] ACh then activates postsynaptic muscarinic receptors, leading to the enhancement of synaptic transmission. This effect is blocked by the muscarinic antagonist atropine.[7][8][9]

Quantitative Data on Synaptic Transmission

| Concentration of PACAP-38 | Effect on fEPSP Slope (Mean ± SEM) | Observation | Reference |

| 0.001 nM | 104.32 ± 3.5% of baseline | Not significantly different from baseline | [9] |

| 0.025 nM | 108.32 ± 5.8% of baseline | Not significantly different from baseline | [9] |

| 0.05 nM | Long-lasting facilitation | Enhancement blocked by atropine | [7][9] |

| 1 µM | Persistent depression | Not blocked by atropine | [7] |

Signaling Pathway for Synaptic Facilitation

The mechanism for low-dose PACAP-38-induced synaptic facilitation involves a presynaptic action that triggers a postsynaptic response via the cholinergic system.

Regulation of Dendritic Spine Morphology

PACAP-38 is a key regulator of the structural plasticity of dendritic spines, the primary sites of excitatory synapses. Treatment of hippocampal neurons with PACAP-38 induces significant remodeling of spine morphology, characterized by a decrease in spine head width and a shift in spine populations.[10][11] This structural remodeling is intrinsically linked to the regulation of synaptic function.

The ADAM10–N-cadherin Pathway

The morphological changes induced by PACAP-38 are mediated by the ADAM10–N-cadherin signaling pathway.[11][12] PACAP-38 treatment promotes the accumulation of the metalloproteinase ADAM10 at the postsynaptic membrane.[12] Activated ADAM10 then cleaves the adhesion molecule N-cadherin, a critical component for synaptic stability. This cleavage event leads to a reduction in spine head size and a concurrent decrease in the synaptic localization of the GluA1 subunit of AMPA receptors.[11][12] This pathway reveals a direct link between PACAP-38 signaling and the molecular machinery that governs synaptic structure.

Quantitative Data on Dendritic Spine Remodeling

| Parameter | Control | PACAP-38 Treated | Observation | Reference |

| Spine Head Width | Stable over 30 min | Significant decrease after 21 min | PACAP-38 induces spine head shrinkage. | [10][11] |

| Percentage of Shrinking Spines | 24.7 ± 1.2% | 46.3 ± 7.0% | Increased spine dynamics and shrinkage. | [10] |

| Spine Type Distribution | Baseline | ↓ Mushroom, ↑ Thin, ↑ Stubby | Shift towards less mature spine types. | [10] |

Signaling Pathway for Spine Remodeling

Molecular Mechanisms: AMPA Receptor Regulation

Beyond structural changes, PACAP-38 directly modulates the function of AMPA receptors (AMPARs) through post-translational modifications. The phosphorylation state of AMPAR subunits, particularly GluA1, is a critical determinant of receptor trafficking and channel conductance. PACAP-38 stimulation inversely regulates the phosphorylation of two key sites on the GluA1 subunit.[5]

-

S845 Phosphorylation: PACAP-38 increases phosphorylation at serine 845 (S845). This is mediated primarily by PAC1 and VPAC2 receptor activation, which leads to a rise in cAMP and subsequent activation of Protein Kinase A (PKA).[5] PKA directly phosphorylates S845.

-

T840 Dephosphorylation: Concurrently, PACAP-38 decreases phosphorylation at threonine 840 (T840). This effect is driven mainly by PAC1 receptor activation and is dependent on protein phosphatase 1/2A (PP1/PP2A) activity.[5]

These bidirectional changes in phosphorylation provide a sophisticated mechanism for fine-tuning AMPAR function and synaptic strength in response to PACAP-38 signaling.[5]

Signaling Pathways for AMPAR Phosphorylation

Experimental Protocols

Investigating the role of PACAP-38 in synaptogenesis requires robust in vitro models and precise analytical techniques. Below are methodologies for key experiments.

Protocol: In Vitro Synaptogenesis Assay via Immunofluorescence

This protocol enables the visualization and quantification of synapses in cultured neurons.

-

Cell Culture: Plate primary hippocampal or cortical neurons on coated coverslips or microplates. Culture for at least 21 days to allow for mature synapse formation.[13]

-

Compound Treatment: Treat mature neuronal cultures with PACAP-38 at desired concentrations for a specified duration. Include vehicle-treated wells as a control.

-

Fixation and Permeabilization:

-

Blocking and Staining:

-

Block non-specific binding with 1X Blocking Buffer for 15-30 minutes.

-

Incubate with primary antibodies (e.g., rabbit anti-Synaptophysin for presynaptic vesicles, mouse anti-PSD95 for postsynaptic densities, and an antibody against a dendritic marker like MAP2) for 1.5 hours.[13]

-

Wash twice with 1X Blocking Buffer.

-

Incubate with species-appropriate fluorescently-labeled secondary antibodies (e.g., DyLight 650 anti-rabbit, DyLight 488 anti-mouse) for 1 hour, protected from light.[13]

-

-

Image Acquisition and Analysis:

-

Acquire images using a high-content imaging system or a confocal microscope.

-

Quantify synapses by measuring the colocalization of pre- and post-synaptic puncta along the identified dendrites.[13]

-

Experimental Workflow: Synaptogenesis Assay

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | The Role of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Signaling in the Hippocampal Dentate Gyrus [frontiersin.org]

- 3. Perspectives on Pituitary Adenylate Cyclase Activating Polypeptide (PACAP) in the Neuroendocrine, Endocrine, and Nervous Systems [jstage.jst.go.jp]

- 4. mdpi.com [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Differential effects of PACAP-38 on synaptic responses in rat hippocampal CA1 region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. PACAP-38 Enhances Excitatory Synaptic Transmission in the Rat Hippocampal CA1 Region - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.biologists.com [journals.biologists.com]

- 12. The neuropeptide PACAP38 induces dendritic spine remodeling through ADAM10-N-cadherin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tools.thermofisher.com [tools.thermofisher.com]

The C-Terminal Fragment PACAP-38 (31-38): A Technical Guide to its Characterization and Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two bioactive forms, PACAP-38 and PACAP-27. While the full-length peptides have been extensively studied, the C-terminal octapeptide fragment, PACAP-38 (31-38), has emerged as a valuable tool for investigating PACAP receptor signaling. This technical guide provides a comprehensive overview of the discovery, characterization, and biological activity of PACAP-38 (31-38). It includes a summary of its quantitative functional data, detailed protocols for key experimental assays, and visual representations of its signaling pathways and experimental workflows to facilitate further research and drug development efforts targeting the PACAP system.

Discovery and Initial Characterization

PACAP-38 was first isolated from ovine hypothalamic extracts based on its ability to stimulate adenylyl cyclase in pituitary cells. Subsequent research identified the shorter PACAP-27, both derived from the precursor protein, prepro-PACAP. The C-terminal fragment, PACAP-38 (31-38), is not described as a major endogenous processing product of PACAP-38. Instead, it is a synthetically derived peptide that has been instrumental in structure-activity relationship studies to understand the domains of PACAP-38 responsible for receptor binding and activation. Its primary characterization has been as a specific activator of the PACAP type 1 receptor (PAC1-R), demonstrating the importance of the C-terminal region in the biological activity of the full-length peptide.

Quantitative Data Presentation

The biological activity of PACAP-38 (31-38) has been quantified in several cell-based assays. The available data demonstrates its potency as a PAC1 receptor agonist, particularly in eliciting calcium mobilization.

| Parameter | Peptide | Cell Line | Value | Citation(s) |

| Potency (EC50) | PACAP-38 (31-38) | HEK 293 | 0.81 nM | [1][2] |

| Biological Effect | PACAP-38 (31-38) | NCI-H838 | 100 nM | [2] |

| Biological Effect | PACAP-38 (31-38) | NCI-H838 | 100 nM | [2] |

| Biological Effect | PACAP-38 (31-38) | NCI-H838 | 10 nM | [2] |

Signaling Pathways

PACAP-38 (31-38) exerts its effects primarily through the activation of the PAC1 receptor, a G-protein coupled receptor (GPCR). This activation initiates multiple downstream signaling cascades, including the mobilization of intracellular calcium and the activation of the Extracellular signal-Regulated Kinase (ERK) pathway. Furthermore, PAC1 receptor activation can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), a process that can be mediated by Protein Kinase A (PKA) or Protein Kinase C (PKC), depending on the cellular context.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of PACAP-38 (31-38).

Intracellular Calcium Mobilization Assay using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to PACAP-38 (31-38) stimulation using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

HEK 293 cells expressing PAC1 receptor

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

HEPES buffer

-

Bovine Serum Albumin (BSA)

-

PACAP-38 (31-38) peptide

-

Ionomycin (positive control)

-

EGTA (negative control)

-

Fluorescence plate reader or microscope capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

-

Cell Culture: Plate HEK 293 cells expressing the PAC1 receptor onto black-walled, clear-bottom 96-well plates and culture until they reach 80-90% confluency.

-

Dye Loading:

-

Prepare a loading buffer consisting of HBSS supplemented with 20 mM HEPES and 0.1% BSA.

-

Prepare a Fura-2 AM stock solution in anhydrous DMSO.

-

Prepare a 20% Pluronic F-127 stock solution in anhydrous DMSO.

-

On the day of the experiment, dilute Fura-2 AM and Pluronic F-127 in the loading buffer to final concentrations of 2-5 µM and 0.02%, respectively.

-

Remove the culture medium from the cells and wash once with loading buffer.

-

Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

De-esterification:

-

After incubation, wash the cells twice with loading buffer to remove extracellular Fura-2 AM.

-

Add fresh loading buffer to each well and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.

-

-

Measurement of [Ca2+]i:

-

Set the fluorescence plate reader or microscope to measure fluorescence intensity at an emission wavelength of 510 nm, with alternating excitation wavelengths of 340 nm and 380 nm.

-

Establish a baseline fluorescence ratio (F340/F380) for each well for 1-2 minutes.

-

Add varying concentrations of PACAP-38 (31-38) to the wells and continue to record the fluorescence ratio for 5-10 minutes.

-

At the end of the experiment, add ionomycin (a calcium ionophore) to determine the maximum fluorescence ratio (Rmax), followed by the addition of EGTA (a calcium chelator) to determine the minimum fluorescence ratio (Rmin).

-

-

Data Analysis:

-

Calculate the 340/380 nm fluorescence ratio for each time point.

-

The change in [Ca2+]i is proportional to the change in the F340/F380 ratio.

-

Plot the peak change in the fluorescence ratio against the logarithm of the PACAP-38 (31-38) concentration to generate a dose-response curve and calculate the EC50 value.

-

ERK Phosphorylation Assay by Western Blot